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Compound of Interest

Compound Name: 4-Chlorobenzo[h]quinazoline

CAS No.: 1272661-20-7

Cat. No.: B3003189 Get Quote

Executive Summary
The benzo[h]quinazoline scaffold is a privileged structure in drug discovery, distinguished by its

extended planar surface area compared to standard quinazolines. This tricyclic geometry

confers superior DNA intercalation properties and unique binding modes in ATP-competitive

kinase pockets (e.g., Aurora kinases, EGFR).

The 4-chloro derivative, 4-chlorobenzo[h]quinazoline, is the primary electrophilic lynchpin

used to functionalize this core via SNAr reactions. However, its high susceptibility to hydrolysis

presents a significant sourcing challenge. This guide recommends a hybrid sourcing strategy:

prioritizing the stable precursor (benzo[h]quinazolin-4(3H)-one) for in-house activation while

identifying qualified vendors for the isolated chloro-intermediate under strict cold-chain

conditions.

Technical Profile & Specifications
Chemical Identity[1][2][3][4][5]

IUPAC Name: 4-Chlorobenzo[h]quinazoline

Common Name: 4-Chloro-5,6-benzoquinazoline

CAS Number (Chloro): 1272661-20-7 (Note: CAS 5190-68-1 refers to the bicyclic 4-

chloroquinazoline; do not confuse them).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3003189?utm_src=pdf-interest
https://www.benchchem.com/product/b3003189?utm_src=pdf-body
https://www.benchchem.com/product/b3003189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3003189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number (Precursor): 506418-75-3 (Benzo[h]quinazolin-4(3H)-one)[1]

Molecular Formula: C₁₂H₇ClN₂

Molecular Weight: 214.65 g/mol

Stability & Handling (Critical)
The C4-chlorine atom in electron-deficient nitrogen heterocycles is highly labile.

Hydrolysis Risk: Upon exposure to atmospheric moisture, the compound rapidly reverts to

the thermodynamically stable benzo[h]quinazolin-4(3H)-one (HCl released).

Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).

Visual QC: Pure compound is a yellow/off-white solid. A transition to white/colorless crystals

often indicates hydrolysis to the "one" form.

Commercial Sourcing Landscape
Due to the stability issues described above, suppliers are categorized into Direct Source (high

risk of degradation during transit) and Precursor Source (recommended for reliability).

Supplier Tier Analysis[1]
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Supplier Tier
Recommended
Vendors

Product Form Pros Cons

Tier 1: Precursor

Suppliers

(Recommended)

Enamine, Combi-

Blocks, Sigma-

Aldrich

Benzo[h]quinazol

in-4(3H)-one

Indefinite shelf

stability; lower

cost; high purity

(>98%).

Requires one

synthetic step

(chlorination)

before use.

Tier 2: Direct

Source

(Specialized)

BLD Pharm,

BOC Sciences

4-

Chlorobenzo[h]q

uinazoline

Ready to use for

SNAr.

High risk of

hydrolysis during

shipping;

requires cold-

chain logistics.

Tier 3: Custom

Synthesis

WuXi AppTec,

PharmBlock
Custom Scale-up

Guaranteed

fresh

preparation; bulk

scale.

High lead time

(4-8 weeks);

significant cost

premium.

Decision Logic for Procurement
Use the following workflow to determine the optimal sourcing route for your project.
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Figure 1: Sourcing Decision Matrix for Labile Heterocycles

Start: Need 4-Chlorobenzo[h]quinazoline
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*Specify Purity & Packaging*

Direct Purchase (Tier 2)
*Require Cold Chain*

*QC upon arrival*

No (High Risk)

Buy Precursor (Tier 1)
Benzo[h]quinazolin-4(3H)-one
*Perform In-situ Chlorination*

Yes (Recommended)
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Synthetic Protocol: In-Situ Generation
Pillar of Trustworthiness: This protocol allows researchers to bypass stability concerns by

generating the reagent immediately prior to use.

The Reaction Pathway
The synthesis utilizes the Niementowski reaction logic, converting the stable carbonyl precursor

to the reactive chloro-intermediate using phosphoryl chloride (POCl₃).
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Figure 2: Activation and Utilization Pathway
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Step-by-Step Methodology
Objective: Synthesis of 4-chlorobenzo[h]quinazoline (10 mmol scale).

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Flush with Argon.

Reagents:

Add Benzo[h]quinazolin-4(3H)-one (1.96 g, 10.0 mmol).

Add POCl₃ (Phosphoryl chloride) (10 mL, excess). Caution: Corrosive/Toxic.[2]

Add N,N-Diethylaniline or DIPEA (0.5 mL) as a catalyst to sequester HCl.

Reaction: Heat the suspension to reflux (105°C) for 3 hours. The mixture should turn from a

suspension to a clear, dark yellow solution.

Monitoring: Aliquot 20 µL into MeOH (which quenches it to the methyl ether) and check via

LC-MS. Disappearance of the starting material peak (M+H = 197) confirms conversion.

Work-up (Critical for Stability):

Cool to room temperature.

Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

Azeotrope the residue twice with anhydrous toluene to remove trace acid.
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Do not perform an aqueous wash if isolating the chloride.

Alternative: If using immediately, dissolve the crude residue in dry DCM or DMF and

proceed to the SNAr coupling step.

Quality Control & Validation
When receiving a shipment of 4-chlorobenzo[h]quinazoline, or validating your own synthesis,

use the following markers.

HPLC Validation
Column: C18 Reverse Phase.

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

Observation:

Precursor (Hydrolysis Product): Elutes earlier (more polar). UV Max ~240, 310 nm.

Target (Chloro): Elutes later. Note: In LC-MS using protic solvents (MeOH/Water), the

chloro compound may hydrolyze on the column or methanolyze.

Best Practice: Run the sample in anhydrous acetonitrile or quench a small aliquot with an

amine (e.g., benzylamine) to verify the presence of the reactive species by observing the

benzylamine-adduct.

1H NMR Markers (CDCl₃)
Benzo[h]quinazolin-4(3H)-one: Distinctive broad singlet (NH) around 11.0–12.0 ppm.

4-Chlorobenzo[h]quinazoline: Absence of the NH singlet. Downfield shift of the H-2 proton

(pyrimidine ring) due to the electron-withdrawing chlorine.

References
Synthesis & Reactivity: Arnott, E. A., et al. "POCl3 chlorination of 4-quinazolones." Journal of

Organic Chemistry, 2011, 76(6), 1653-1661.[3]
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Medicinal Chemistry (Intercalators): Dalla Via, L., et al. "Benzoquinazoline derivatives as

new agents affecting DNA processing."[4] Bioorganic & Medicinal Chemistry, 2011.[5]

Precursor Sourcing: ChemicalBook Listing for Benzo[h]quinazolin-4(3H)-one (CAS 506418-

75-3).[1]

Supplier Catalog: BLD Pharm Product Page for 4-Chlorobenzo[h]quinazoline (CAS

1272661-20-7).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/347785857_124Triazolo43-cquinazoline_and_bis124triazolo43-a4'3'-cquinazoline_derived_DNA_intercalators_Design_synthesis_in_silico_ADMET_profile_molecular_docking_and_anti-proliferative_evaluation_studies
https://www.jchps.com/issues/Volume%2010_Issue%203/20171025_082036_0050717.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32454929.htm
https://www.benchchem.com/product/b3003189?utm_src=pdf-body
https://www.benchchem.com/product/b3003189?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32454929.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroquinoline
https://www.researchgate.net/post/What-experimental-procedure-works-best-for-chlorinating-quinazolones-using-POCl3-POCl3-PCl5-SOCl2-cat-DMF
https://www.researchgate.net/publication/347785857_124Triazolo43-cquinazoline_and_bis124triazolo43-a4'3'-cquinazoline_derived_DNA_intercalators_Design_synthesis_in_silico_ADMET_profile_molecular_docking_and_anti-proliferative_evaluation_studies
https://www.jchps.com/issues/Volume%2010_Issue%203/20171025_082036_0050717.pdf
https://www.benchchem.com/product/b3003189#commercial-suppliers-of-4-chlorobenzo-h-quinazoline-building-blocks
https://www.benchchem.com/product/b3003189#commercial-suppliers-of-4-chlorobenzo-h-quinazoline-building-blocks
https://www.benchchem.com/product/b3003189#commercial-suppliers-of-4-chlorobenzo-h-quinazoline-building-blocks
https://www.benchchem.com/product/b3003189#commercial-suppliers-of-4-chlorobenzo-h-quinazoline-building-blocks
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3003189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3003189?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3003189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

